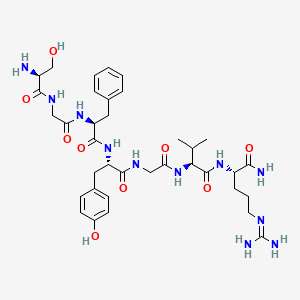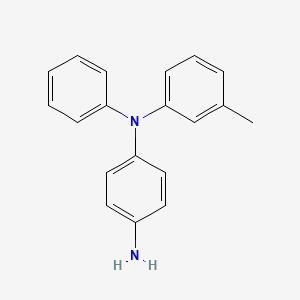
3,3'-(Cyclopent-1-ene-1,2-diyl)bis(1-benzyl-2-methyl-1H-indole)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3’-(Cyclopent-1-ene-1,2-diyl)bis(1-benzyl-2-methyl-1H-indole) is a complex organic compound that features a cyclopentene ring fused with two indole moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Cyclopent-1-ene-1,2-diyl)bis(1-benzyl-2-methyl-1H-indole) typically involves the following steps:
Formation of the Cyclopentene Ring: The cyclopentene ring can be synthesized through a Diels-Alder reaction involving a diene and a dienophile under controlled temperature and pressure conditions.
Attachment of Indole Moieties: The indole units are introduced via a Friedel-Crafts alkylation reaction, where the cyclopentene ring acts as the electrophile. This step requires a Lewis acid catalyst such as aluminum chloride (AlCl3) and is conducted under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated systems for reagent addition and temperature control is also common to maintain consistency and efficiency.
化学反応の分析
Types of Reactions
3,3’-(Cyclopent-1-ene-1,2-diyl)bis(1-benzyl-2-methyl-1H-indole) undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield reduced indole derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole rings, where halogens or other substituents can be introduced using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium, CrO3 in acetic acid.
Reduction: H2 gas with Pd/C catalyst under atmospheric pressure.
Substitution: Halogens in the presence of a Lewis acid catalyst, nitrating agents in sulfuric acid.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced indole derivatives.
Substitution: Halogenated or nitrated indole derivatives.
科学的研究の応用
3,3’-(Cyclopent-1-ene-1,2-diyl)bis(1-benzyl-2-methyl-1H-indole) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic solar cells.
作用機序
The mechanism of action of 3,3’-(Cyclopent-1-ene-1,2-diyl)bis(1-benzyl-2-methyl-1H-indole) involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, altering their activity and leading to biological effects.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or immune response, depending on its specific bioactivity.
類似化合物との比較
Similar Compounds
3,3’-(Cyclopent-1-ene-1,2-diyl)bis(5-chloro-2-methylthiophene): Similar structure but with thiophene rings instead of indole.
3,3’-(Perfluorocyclopent-1-ene-1,2-diyl)bis(2-methylbenzo[b]thiophene): Contains a perfluorinated cyclopentene ring and benzo[b]thiophene units.
Uniqueness
3,3’-(Cyclopent-1-ene-1,2-diyl)bis(1-benzyl-2-methyl-1H-indole) is unique due to its indole moieties, which confer distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in organic electronics and medicinal chemistry.
特性
CAS番号 |
194802-98-7 |
|---|---|
分子式 |
C37H34N2 |
分子量 |
506.7 g/mol |
IUPAC名 |
1-benzyl-3-[2-(1-benzyl-2-methylindol-3-yl)cyclopenten-1-yl]-2-methylindole |
InChI |
InChI=1S/C37H34N2/c1-26-36(32-18-9-11-22-34(32)38(26)24-28-14-5-3-6-15-28)30-20-13-21-31(30)37-27(2)39(25-29-16-7-4-8-17-29)35-23-12-10-19-33(35)37/h3-12,14-19,22-23H,13,20-21,24-25H2,1-2H3 |
InChIキー |
QVQBVJRARGJAOD-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3)C4=C(CCC4)C5=C(N(C6=CC=CC=C65)CC7=CC=CC=C7)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-({[6-(Octyloxy)naphthalen-2-YL]oxy}methyl)oxirane](/img/structure/B12570462.png)
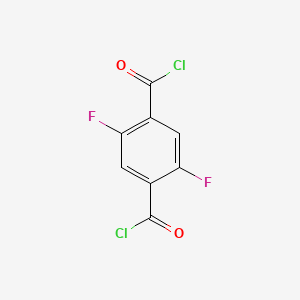



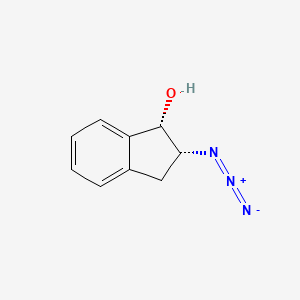
![6-[4-(Diethylamino)phenyl]-3,4-diphenyl-2H-pyran-2-one](/img/structure/B12570502.png)
![6H-1,2-Oxazin-6-one, 4-[bromo(2-chlorophenyl)methyl]-3-methyl-](/img/structure/B12570515.png)
![2,5-Pyrrolidinedione, 1-[(2-phenoxathiinylamino)methyl]-](/img/structure/B12570521.png)
![2-[(4S,5R)-8-chloro-7-methoxy-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-4-yl]ethanol](/img/structure/B12570526.png)
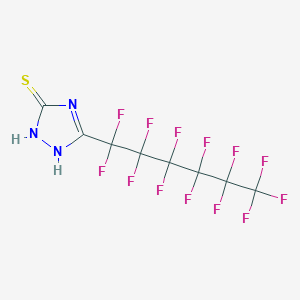
![methyl 2-amino-7-methyl-4-(4-nitrophenyl)-5-oxo-6-(2-phenylethyl)-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B12570534.png)
